While the provided papers do not explicitly detail the synthesis of 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine, a closely related compound, (3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-amine, is mentioned as a building block for INCB3344, a CCR2 antagonist. [] This suggests that 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine could be synthesized through similar multi-step processes involving the coupling of benzo[d][1,3]dioxol-5-yl derivatives with pyrrolidine precursors. Further investigation of synthetic chemistry literature is necessary for a detailed synthesis analysis.
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine is dependent on the specific molecule it is incorporated into. It is known to be a crucial component of INCB3344, a CCR2 antagonist. [] CCR2 is a chemokine receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. By antagonizing CCR2, INCB3344 can potentially inhibit the inflammatory response.
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine is primarily employed in the development of pharmaceuticals targeting GPCRs, particularly for the treatment of inflammatory and immune-related diseases. Its most notable application is as a key component of INCB3344, a CCR2 antagonist with potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6